Hexanoylglycine

Catalog No.
S750398
CAS No.
24003-67-6
M.F
C8H15NO3
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexanoylglycine

CAS Number

24003-67-6

Product Name

Hexanoylglycine

IUPAC Name

2-(hexanoylamino)acetic acid

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C8H15NO3/c1-2-3-4-5-7(10)9-6-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12)

InChI Key

UPCKIPHSXMXJOX-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NCC(=O)O

Synonyms

N-(1-Oxohexyl)glycine; Caproylglycine; N-Caproylglycine; NSC 224460; n-Hexanoylglycine;

Canonical SMILES

CCCCCC(=O)NCC(=O)O

Antibacterial Activity:

Studies have investigated the potential of hexanoylglycine as an antibacterial agent. One study found that it exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. However, further research is needed to determine its efficacy and safety compared to existing antibiotics.

Antifungal Activity:

Similar to its antibacterial properties, hexanoylglycine has also been explored for its antifungal potential. Research suggests it may inhibit the growth of certain fungal strains, including Candida albicans. However, more studies are needed to understand its mechanism of action and potential for development into antifungal treatments.

Pharmaceutical Applications:

Hexanoylglycine has been investigated for its potential use in developing new drugs. One study explored its ability to modulate specific enzymes involved in cellular processes, suggesting its possible use in treatments for various diseases []. However, these are preliminary findings, and further research is necessary to determine its therapeutic potential.

Hexanoylglycine, also known as 2-hexanamidoacetic acid, is an acylated amino acid classified under N-acyl-alpha amino acids. Its chemical formula is C₈H₁₅NO₃, and it has a molecular weight of approximately 173.21 g/mol . This compound is primarily produced through the enzymatic action of glycine N-acyltransferase, which catalyzes the reaction between acyl-CoA and glycine to form hexanoylglycine and coenzyme A . Hexanoylglycine is notable for its role as a metabolite in fatty acid metabolism and is particularly relevant in diagnosing certain metabolic disorders, such as medium-chain acyl-CoA dehydrogenase deficiency .

  • Function in cell signaling: Hexanoylglycine might be involved in cellular processes mediated by protein acylation, where an acyl group (such as the hexanoyl group) is attached to a protein.
  • Possess antimicrobial properties: Some research indicates hexanoylglycine may have activity against certain bacteria and fungi [].

Hexanoylglycine is synthesized via the reaction:

acyl CoA+glycineCoA+N hexanoylglycine\text{acyl CoA}+\text{glycine}\leftrightarrow \text{CoA}+\text{N hexanoylglycine}

This reaction is facilitated by the enzyme glycine N-acyltransferase (EC 2.3.1.13) . The presence of hexanoylglycine in biological fluids can indicate disruptions in fatty acid oxidation pathways, particularly in conditions where medium-chain fatty acids cannot be properly metabolized.

Hexanoylglycine serves as a significant biomarker for various metabolic disorders. Elevated levels of this compound are commonly observed in individuals with medium-chain acyl-CoA dehydrogenase deficiency, a genetic disorder that impairs the body's ability to oxidize medium-chain fatty acids . In such cases, hexanoylglycine concentrations in urine can range from 10 to 169 μmol/mmol creatinine, compared to less than 1 μmol/mmol creatinine in healthy individuals . Additionally, reduced levels of hexanoylglycine have been associated with ethylmalonic encephalopathy, another metabolic disorder affecting multiple systems in the body .

Hexanoylglycine can be synthesized through several methods:

  • Enzymatic Synthesis: The primary method involves the enzymatic reaction using glycine N-acyltransferase, where hexanoyl-CoA reacts with glycine to produce hexanoylglycine and coenzyme A.
  • Chemical Synthesis: Laboratory synthesis may involve coupling reactions between hexanoic acid derivatives and glycine under controlled conditions to yield hexanoylglycine.
  • Analytical Techniques: Methods such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed for quantification and analysis of hexanoylglycine in biological samples .

Hexanoylglycine has several applications:

  • Biomarker for Metabolic Disorders: It is primarily used as a urinary biomarker for diagnosing metabolic disorders related to fatty acid oxidation.
  • Research Tool: Hexanoylglycine is utilized in metabolic research to study fatty acid metabolism and related disorders.
  • Potential Therapeutic Role: Investigations into its role in metabolic regulation may open avenues for therapeutic applications in managing metabolic syndromes.

Research indicates that hexanoylglycine interacts with various metabolic pathways. Its levels can provide insights into the functionality of mitochondrial fatty acid beta-oxidation processes. Studies have shown that alterations in its concentration correlate with specific metabolic conditions, making it a valuable marker for assessing metabolic health .

Hexanoylglycine shares structural and functional characteristics with several other acylated amino acids. Here are some similar compounds:

Compound NameChemical FormulaKey Characteristics
OctanoylglycineC₉H₁₉NO₃Longer acyl chain; associated with similar disorders
DecanoylglycineC₁₁H₂₃NO₃Even longer chain; used similarly as a biomarker
Butyryl-glycineC₆H₁₃NO₃Shorter acyl chain; involved in different metabolic pathways
PropionylglycineC₄H₉NO₃Short-chain; relevant in propionic acid metabolism

Uniqueness of Hexanoylglycine: Hexanoylglycine's unique six-carbon acyl chain distinguishes it from both shorter and longer chain analogs, making it particularly relevant for diagnosing medium-chain acyl-CoA dehydrogenase deficiency specifically. Its role as a urinary biomarker further emphasizes its significance in clinical diagnostics compared to other similar compounds.

Physical Description

Solid

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

173.10519334 g/mol

Monoisotopic Mass

173.10519334 g/mol

Heavy Atom Count

12

Appearance

Assay:≥95%A crystalline solid

UNII

UV44XX9H2J

Other CAS

24003-67-6

Wikipedia

N-hexanoylglycine

Dates

Modify: 2023-08-15

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